Technical Guide: 1,2-Bis(bromomethyl)-4-methoxybenzene (CAS 36132-96-4)
Technical Guide: 1,2-Bis(bromomethyl)-4-methoxybenzene (CAS 36132-96-4)
[1]
Executive Summary
1,2-Bis(bromomethyl)-4-methoxybenzene (CAS 36132-96-4), often referred to as 4-methoxy-o-xylylene dibromide , is a critical bifunctional electrophile in organic synthesis. It serves as a "linchpin" scaffold for constructing bicyclic heterocycles—specifically isoindolines and benzocyclobutenes—and acts as a monomer for conductive polymers like poly(p-phenylene vinylene) (PPV) derivatives.
This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this compound, designed for researchers in medicinal chemistry and materials science.
Part 1: Chemical Profile & Physicochemical Properties[2][3]
The introduction of the methoxy group at the 4-position breaks the symmetry of the parent o-xylylene dibromide, creating distinct electronic environments for the two benzylic bromides. This asymmetry can influence regioselectivity in controlled nucleophilic substitutions.
Datasheet
| Property | Specification |
| CAS Number | 36132-96-4 |
| IUPAC Name | 1,2-Bis(bromomethyl)-4-methoxybenzene |
| Common Synonyms | 4-Methoxy-o-xylylene dibromide; 4-Methoxy-1,2-di(bromomethyl)benzene |
| Molecular Formula | C |
| Molecular Weight | 293.98 g/mol |
| Physical State | Solid (Low-melting) or crystalline powder |
| Solubility | Soluble in CH |
| Stability | Moisture sensitive (hydrolyzes to diol); Light sensitive (benzylic bromides degrade) |
| Reactivity Class | Bis-electrophile; Lachrymator |
Structural Identification (Expected NMR Profile)
Based on analogous 4-substituted xylylene dibromides:
-
H NMR (CDCl
): ~3.80 (s, 3H, -OCH ), 4.60–4.65 (two overlapping s or broad s, 4H, benzylic -CH Br), 6.80–7.35 (m, 3H, Ar-H). - C NMR: Distinct signals for the methoxy carbon (~55 ppm) and two non-equivalent benzylic carbons (~30–33 ppm).
Part 2: Synthetic Routes & Production[7][9]
The industrial and laboratory standard for synthesizing CAS 36132-96-4 is the Wohl-Ziegler bromination of 4-methoxy-o-xylene. This radical chain reaction requires precise control to avoid over-bromination (tribromides) or benzylic oxidation.
Synthesis Workflow Diagram
Caption: Radical bromination pathway transforming 4-methoxy-o-xylene into the dibromide scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 1,2-bis(bromomethyl)-4-methoxybenzene on a 10 mmol scale.
-
Reagent Preparation:
-
Precursor: 4-Methoxy-o-xylene (1.36 g, 10 mmol).
-
Brominating Agent: N-Bromosuccinimide (NBS) (3.74 g, 21 mmol). Note: Recrystallize NBS from water prior to use to remove HBr, which degrades the product.
-
Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol).
-
Solvent: Anhydrous CCl
or Benzotrifluoride (PhCF , a greener alternative) (50 mL).
-
-
Reaction Setup:
-
Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Dissolve the precursor in the solvent.[1]
-
Add NBS and AIBN.
-
-
Execution:
-
Heat the mixture to reflux. A visible color change (often orange to pale yellow) or the floating of succinimide to the surface indicates reaction progress.
-
Irradiation: Use a tungsten lamp (200W) to accelerate radical formation if initiation is slow.
-
Reflux for 4–6 hours.[2] Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.[1]
-
-
Workup & Purification:
-
Cool the mixture to 0°C to precipitate succinimide completely.
-
Filter off the solid succinimide.[2]
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL) to remove trace succinimide.
-
Dry over MgSO
and concentrate in vacuo. -
Purification: Recrystallize from Hexane or Hexane/CHCl
. -
Target Yield: 60–75%.
-
Part 3: Reactivity & Mechanistic Applications
This molecule acts as a 1,4-bis-electrophile , making it indispensable for cyclization reactions. The methoxy group acts as an electron-donating group (EDG), which can stabilize carbocation intermediates at the para position relative to the methoxy, potentially increasing the reaction rate compared to the unsubstituted analog.
Key Reaction Pathways[11]
Caption: Divergent synthetic utility: Heterocycle formation, Cycloaddition, and Polymerization.
Application 1: Synthesis of 5-Methoxyisoindolines (Drug Discovery)
Isoindolines are privileged structures in medicinal chemistry (e.g., Lenalidomide analogs).
-
Protocol: Dissolve CAS 36132-96-4 (1 eq) in acetonitrile. Add K
CO (3 eq) and the target primary amine (1.1 eq). Heat to 60°C. -
Mechanism: The amine performs a nucleophilic attack on one benzylic bromide, followed by an intramolecular cyclization to displace the second bromide.
-
Outcome: Formation of the N-substituted 5-methoxyisoindoline.
Application 2: o-Quinodimethane Generation (Diels-Alder)
Treatment with sodium iodide (NaI) induces a 1,4-elimination of bromine, generating a highly reactive o-quinodimethane intermediate in situ.
-
Utility: This intermediate reacts instantly with dienophiles (e.g., maleic anhydride, acrylates) to form tetrahydronaphthalene derivatives, allowing for the rapid construction of complex polycyclic cores.
Part 4: Safety & Handling (Critical)
Hazard Classification:
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It causes severe eye and respiratory irritation.[3]
-
Skin Corrosive: Direct contact can cause chemical burns and sensitization.
Handling Protocol:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat.
-
Decontamination: Quench spills or dirty glassware with a solution of ethanolic KOH or dilute ammonia to convert the bromides to amines/alcohols before removal from the hood.
References
-
Wohl-Ziegler Bromination Standards: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Isoindoline Synthesis: Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products.[4][5][6] Beilstein Journal of Organic Chemistry, 9, 2048–2078. Link
-
Polymer Applications (PPV): Akcelrud, L. (2003). Electroluminescent polymers. Progress in Polymer Science, 28(6), 875-962. Link
-
Quinodimethane Chemistry: Segura, J. L., & Martin, N. (1999). o-Quinodimethanes: Efficient Intermediates in Organic Synthesis. Chemical Reviews, 99(11), 3199–3246. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(bromomethyl)-4-methoxybenzene 96% | CAS: 2746-25-0 | AChemBlock [achemblock.com]
- 4. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
